

PF-06305591 dihydrate and sensory neuron excitability

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Compound of Interest

Compound Name: PF-06305591 dihydrate

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Introduction to PF-06305591 and its Target, Nav1.8

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals.[1][2] Nav1.8 is characterized by its high activation threshold and slow inactivation kinetics, contributing significantly to the excitability of sensory neurons.[2]

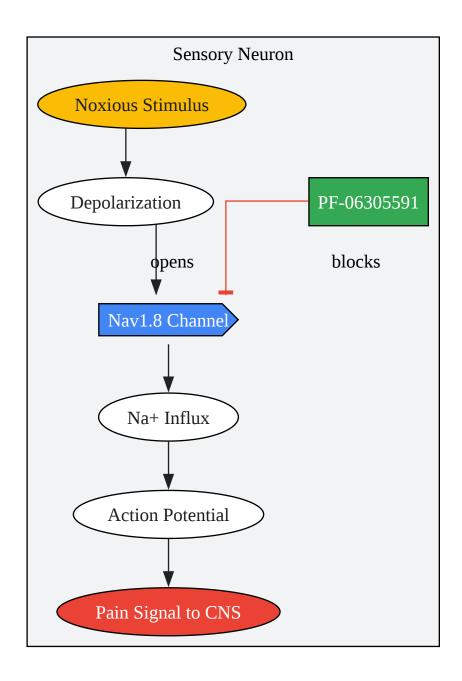
Gain-of-function mutations in Nav1.8 have been linked to painful peripheral neuropathies, making it a compelling therapeutic target for the development of novel analgesics.[1] PF-06305591 is a potent and highly selective blocker of the Nav1.8 channel, developed to reduce the hyperexcitability of sensory neurons associated with chronic pain states.[3][4][5] It belongs to a novel series of benzimidazole Nav1.8 blockers and has demonstrated an excellent preclinical profile.[3][4][5]

Mechanism of Action

PF-06305591 exerts its pharmacological effect by directly binding to and inhibiting the Nav1.8 voltage-gated sodium channel. By blocking this channel, PF-06305591 reduces the influx of sodium ions into sensory neurons during depolarization. This, in turn, raises the threshold for action potential generation and decreases the frequency of neuronal firing in response to



noxious stimuli, thereby dampening the transmission of pain signals to the central nervous system.



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Mechanism of Action of PF-06305591 on a Sensory Neuron.

Quantitative Data



The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of PF-06305591.

Table 1: In Vitro Potency of PF-06305591

Target	IC50 (nM)
Human Nav1.8	15

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7][8][9]

Table 2: Selectivity Profile of PF-06305591 Against Other Ion Channels

Channel	% Inhibition at 1 μM
Nav Channels	
Nav1.1	< 20%
Nav1.2	< 20%
Nav1.3	< 20%
Nav1.4	< 20%
Nav1.5	< 20%
Nav1.6	< 20%
Nav1.7	< 20%
Other Channels	
hERG (Kv11.1)	< 20%
Cav1.2	< 20%
KvLQT1/minK	< 20%

Note: Specific percentage inhibition values are not publicly available, but PF-06305591 is described as highly selective with no significant activity against other sodium channel subtypes, K+ channels, and Ca2+ channels.[9]



Table 3: Preclinical Pharmacokinetic and ADME Profile of PF-06305591

Parameter	Value/Description
In Vitro ADME	
Passive Permeability	Good
Metabolic Stability	High
In Vivo Pharmacokinetics	
Rat Bioavailability	Good

This profile indicates that PF-06305591 has favorable drug-like properties for in vivo studies.[3] [5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Patch-Clamp Electrophysiology for Nav1.8 Inhibition

This protocol is used to determine the potency (IC50) of PF-06305591 on human Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

- Cell Culture: HEK293 cells stably expressing the human Nav1.8 alpha subunit are cultured in standard media.
- Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
- Solutions:
 - Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
 - External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10
 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.



- Recording Protocol:
 - Cells are held at a holding potential of -100 mV.
 - Nav1.8 currents are elicited by a depolarizing step to 0 mV for 20 ms.
 - A baseline current is established before the application of PF-06305591.
 - PF-06305591 is perfused at increasing concentrations.
 - The peak inward current at each concentration is measured and normalized to the baseline current.
 - A concentration-response curve is generated, and the IC50 value is calculated using a standard Hill equation fit.

In Vivo Models of Pain

To assess the analgesic efficacy of PF-06305591, preclinical models of inflammatory and neuropathic pain are utilized.

- Inflammatory Pain Model (Carrageenan-Induced Thermal Hyperalgesia):
 - A baseline thermal sensitivity is measured using a plantar test apparatus.
 - Inflammation is induced by injecting carrageenan into the plantar surface of one hind paw of a rat.
 - After a set time for inflammation to develop, PF-06305591 or vehicle is administered (e.g., orally).
 - Thermal sensitivity is reassessed at various time points post-dosing.
 - A reversal of thermal hyperalgesia indicates analgesic efficacy.
- Neuropathic Pain Model (Spinal Nerve Ligation SNL):
 - Tactile allodynia is induced by ligating the L5 and L6 spinal nerves in rats.



- Baseline mechanical sensitivity is measured using von Frey filaments.
- After the development of allodynia, PF-06305591 or vehicle is administered.
- Mechanical sensitivity is re-evaluated over time.
- An increase in the paw withdrawal threshold indicates a reduction in allodynia.

Experimental and Developmental Workflow

The following diagram illustrates the typical workflow for the discovery and preclinical development of a Nav1.8 inhibitor like PF-06305591.



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Preclinical discovery and development workflow for PF-06305591.

Conclusion

PF-06305591 is a potent and selective Nav1.8 blocker that has shown a promising preclinical profile. Its ability to specifically target a key channel involved in pain signaling in the peripheral nervous system, without significantly affecting other sodium channel subtypes, suggests a potential for a favorable therapeutic window. Further clinical investigation is necessary to fully evaluate the role of PF-06305591 in the treatment of various pain states in humans.[6][7][10] The selective blockade of Nav1.8 represents a targeted approach to pain management that could offer a non-addictive alternative to current analgesics.[10]

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